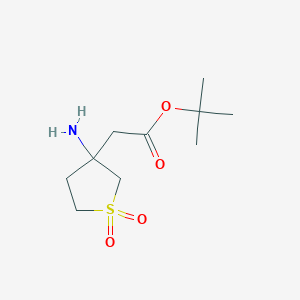
Tert-butyl 2-(3-amino-1,1-dioxothiolan-3-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(3-amino-1,1-dioxothiolan-3-yl)acetate, also known as TADA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. TADA is a thiol-based compound that has been shown to exhibit unique biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of Tert-butyl 2-(3-amino-1,1-dioxothiolan-3-yl)acetate is not fully understood. However, it has been proposed that Tert-butyl 2-(3-amino-1,1-dioxothiolan-3-yl)acetate may induce apoptosis in cancer cells by activating the caspase pathway. Tert-butyl 2-(3-amino-1,1-dioxothiolan-3-yl)acetate has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects
Tert-butyl 2-(3-amino-1,1-dioxothiolan-3-yl)acetate has been shown to exhibit unique biochemical and physiological effects. Tert-butyl 2-(3-amino-1,1-dioxothiolan-3-yl)acetate has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which may contribute to its anti-cancer properties. Additionally, Tert-butyl 2-(3-amino-1,1-dioxothiolan-3-yl)acetate has been shown to inhibit the activity of certain enzymes involved in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Tert-butyl 2-(3-amino-1,1-dioxothiolan-3-yl)acetate in lab experiments is its well-established synthesis method. Additionally, Tert-butyl 2-(3-amino-1,1-dioxothiolan-3-yl)acetate has been shown to exhibit potent anti-cancer properties, which makes it a promising candidate for further research. However, one of the limitations of using Tert-butyl 2-(3-amino-1,1-dioxothiolan-3-yl)acetate in lab experiments is its potential toxicity. Further research is needed to determine the optimal dosage and administration method for Tert-butyl 2-(3-amino-1,1-dioxothiolan-3-yl)acetate.
Direcciones Futuras
There are several future directions for research on Tert-butyl 2-(3-amino-1,1-dioxothiolan-3-yl)acetate. One area of interest is in the development of Tert-butyl 2-(3-amino-1,1-dioxothiolan-3-yl)acetate-based therapies for the treatment of cancer. Additionally, further research is needed to determine the mechanism of action of Tert-butyl 2-(3-amino-1,1-dioxothiolan-3-yl)acetate and its potential applications in other areas of scientific research. Finally, there is a need for further research on the toxicity of Tert-butyl 2-(3-amino-1,1-dioxothiolan-3-yl)acetate and its potential side effects.
Métodos De Síntesis
The synthesis of Tert-butyl 2-(3-amino-1,1-dioxothiolan-3-yl)acetate involves the reaction between tert-butyl 2-bromoacetate and 3-amino-1,1-dioxothiolane-3-carboxylic acid in the presence of a base. The resulting product is then purified using column chromatography. The synthesis of Tert-butyl 2-(3-amino-1,1-dioxothiolan-3-yl)acetate has been well-established and has been reported in several scientific papers.
Aplicaciones Científicas De Investigación
Tert-butyl 2-(3-amino-1,1-dioxothiolan-3-yl)acetate has been shown to have potential therapeutic applications in various fields of scientific research. One of the primary areas of interest is in the treatment of cancer. Tert-butyl 2-(3-amino-1,1-dioxothiolan-3-yl)acetate has been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells. Additionally, Tert-butyl 2-(3-amino-1,1-dioxothiolan-3-yl)acetate has been shown to inhibit the growth of cancer cells and reduce tumor size in animal models.
Propiedades
IUPAC Name |
tert-butyl 2-(3-amino-1,1-dioxothiolan-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4S/c1-9(2,3)15-8(12)6-10(11)4-5-16(13,14)7-10/h4-7,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOYWOOHVPBACS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1(CCS(=O)(=O)C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(3-amino-1,1-dioxothiolan-3-yl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-iodophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B2583325.png)
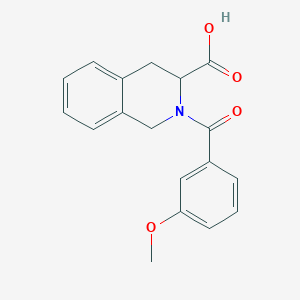
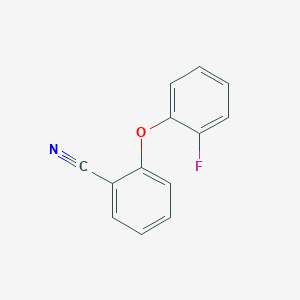
![2-Methyl-2-(2-methylphenyl)-N-[2-(prop-2-enoylamino)ethyl]propanamide](/img/structure/B2583329.png)
![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-(5-methylthiophen-2-yl)acetamide](/img/structure/B2583331.png)

![2,4-dichloro-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B2583336.png)
![2-{4-[1-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-methylacetamide](/img/structure/B2583337.png)
![[(2R,3S)-1-Methyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methanamine](/img/structure/B2583339.png)
![5-[(pyrimidin-2-ylamino)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2583341.png)
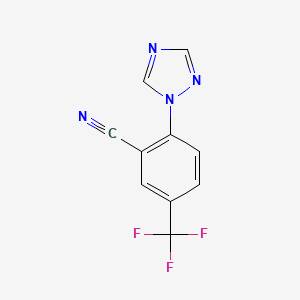

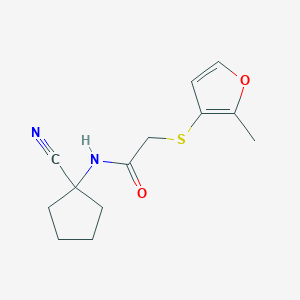
![(Z)-ethyl 2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2583347.png)